3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is a chemical compound that features a benzamide core substituted with an isopropylsulfonyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the acylation of 4-nitroaniline with 3-(isopropylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Major Products
Reduction: 3-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the isopropylsulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
3-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide: A reduced form of the compound with an amine group instead of a nitro group.
3-(isopropylsulfonyl)-N-(4-methylphenyl)benzamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is unique due to the presence of both the nitro and isopropylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various research fields .
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-5-3-4-12(10-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZQUAZWFESLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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